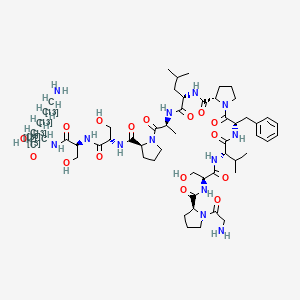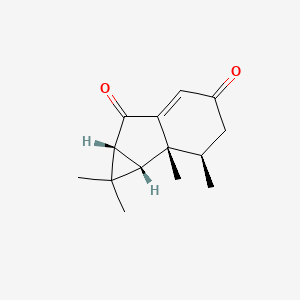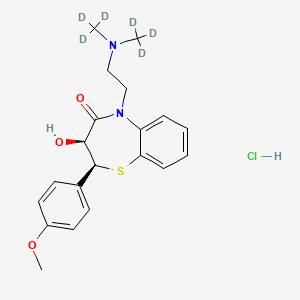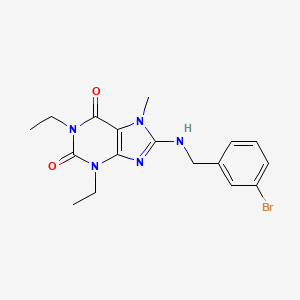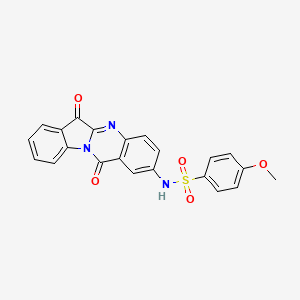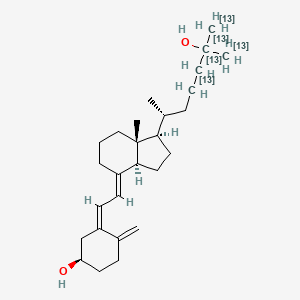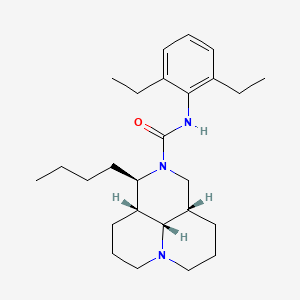![molecular formula C31H21N3O6 B12396829 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid is a complex organic compound characterized by its multi-ring structure and the presence of nitro and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route may include:
Nitration: Introduction of nitro groups into the aromatic rings using concentrated nitric acid and sulfuric acid.
Amidation: Formation of amide bonds by reacting nitro-substituted benzoyl chlorides with aromatic amines.
Coupling Reactions: Connecting the naphthalene ring to the benzoyl-substituted aromatic rings through amide linkages.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amidation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The nitro groups can undergo reduction to form amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the amide linkages provide sites for hydrogen bonding and other interactions. These properties make it useful in forming stable complexes with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
- 4-[(4-Nitrobenzoyl)amino]benzoic acid
- 4-[(4-Nitrobenzoyl)amino]naphthalene-1-carboxylic acid
- 4-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate
Uniqueness: 4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid is unique due to its multi-ring structure and the presence of both nitro and carboxylic acid groups, which provide a combination of reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Propiedades
Fórmula molecular |
C31H21N3O6 |
|---|---|
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
4-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C31H21N3O6/c35-29(22-11-15-24(16-12-22)34(39)40)32-23-13-9-20(10-14-23)19-5-7-21(8-6-19)30(36)33-28-18-17-27(31(37)38)25-3-1-2-4-26(25)28/h1-18H,(H,32,35)(H,33,36)(H,37,38) |
Clave InChI |
LZHHABGKCSZVBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



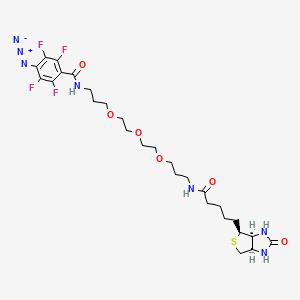
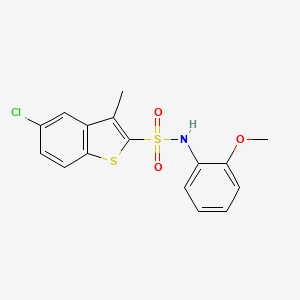
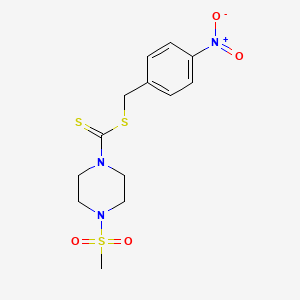
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
